Cas no 96829-89-9 (5-phenyl-1,3-oxazole-2-carbaldehyde)
5-phenyl-1,3-oxazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Phenyloxazole-2-carbaldehyde
- 5-Phenyloxazole-2-carboxaldehyde
- 2-Oxazolecarboxaldehyde, 5-phenyl-
- 5-Phenyl-1,3-oxazole-2-carbaldehyde
- 5-phenyl-2-Oxazolecarboxaldehyde
- 5-Phenyloxazole-2-ca
- 96829-89-9
- DTXSID30537955
- GJRAYWVAZQGENN-UHFFFAOYSA-N
- A923309
- SCHEMBL1313699
- DB-340996
- 5-phenyl-1,3-oxazole-2-carbaldehyde
-
- MDL: MFCD03923823
- Inchi: 1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H
- InChI Key: GJRAYWVAZQGENN-UHFFFAOYSA-N
- SMILES: O1C(C=O)=NC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 173.047678466g/mol
- Monoisotopic Mass: 173.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.1Ų
5-phenyl-1,3-oxazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191006-1g |
5-phenyloxazole-2-carbaldehyde |
96829-89-9 | 95% | 1g |
$954 | 2021-08-05 | |
| TRC | P335940-100mg |
5-Phenyloxazole-2-carboxaldehyde |
96829-89-9 | 100mg |
$207.00 | 2023-05-17 | ||
| TRC | P335940-1g |
5-Phenyloxazole-2-carboxaldehyde |
96829-89-9 | 1g |
$ 1800.00 | 2023-09-06 | ||
| Chemenu | CM191006-1g |
5-phenyloxazole-2-carbaldehyde |
96829-89-9 | 95% | 1g |
$851 | 2024-07-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-478356-100mg |
5-Phenyloxazole-2-carboxaldehyde, |
96829-89-9 | 100mg |
¥2858.00 | 2023-09-05 | ||
| TRC | P335940-1000mg |
5-Phenyloxazole-2-carboxaldehyde |
96829-89-9 | 1g |
$1642.00 | 2023-05-17 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3628-100MG |
5-phenyl-1,3-oxazole-2-carbaldehyde |
96829-89-9 | 95% | 100MG |
¥ 1,247.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3628-250MG |
5-phenyl-1,3-oxazole-2-carbaldehyde |
96829-89-9 | 95% | 250MG |
¥ 1,993.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3628-500MG |
5-phenyl-1,3-oxazole-2-carbaldehyde |
96829-89-9 | 95% | 500MG |
¥ 3,326.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3628-1G |
5-phenyl-1,3-oxazole-2-carbaldehyde |
96829-89-9 | 95% | 1g |
¥ 4,983.00 | 2023-04-12 |
5-phenyl-1,3-oxazole-2-carbaldehyde Suppliers
5-phenyl-1,3-oxazole-2-carbaldehyde Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 5-phenyl-1,3-oxazole-2-carbaldehyde
Introduction to 5-phenyl-1,3-oxazole-2-carbaldehyde (CAS No. 96829-89-9)
5-phenyl-1,3-oxazole-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 96829-89-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound belongs to the oxazole family, a class of heterocycles characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of a phenyl group and an aldehyde functionality at the 2-position of the oxazole ring imparts unique reactivity and biological properties, making it a valuable scaffold for drug discovery.
The 5-phenyl-1,3-oxazole-2-carbaldehyde structure serves as a versatile intermediate in synthetic chemistry. Its aldehyde moiety allows for further functionalization via condensation reactions, forming Schiff bases, imines, and other derivatives. These modifications can lead to compounds with enhanced pharmacological activity. The phenyl group, on the other hand, contributes to hydrophobic interactions and can influence binding affinity to biological targets. Such structural features are crucial in designing molecules with optimized pharmacokinetic profiles.
In recent years, there has been a surge in research focusing on oxazole derivatives due to their broad spectrum of biological activities. Oxazoles have been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern in 5-phenyl-1,3-oxazole-2-carbaldehyde makes it an attractive candidate for further exploration in these areas. For instance, studies have demonstrated that oxazole derivatives can interact with enzymes and receptors involved in cancer cell proliferation and apoptosis.
One of the most compelling aspects of 5-phenyl-1,3-oxazole-2-carbaldehyde is its potential as a precursor for the development of novel therapeutic agents. The aldehyde group is particularly useful in forming covalent bonds with biological targets, which can enhance drug efficacy and selectivity. Additionally, the phenyl ring can be further modified to improve solubility and bioavailability. These attributes make this compound a promising candidate for further investigation in drug discovery pipelines.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can identify potential binding sites and optimize the structure of 5-phenyl-1,3-oxazole-2-carbaldehyde for improved pharmacological properties. Such computational approaches have accelerated the discovery of new drug candidates and reduced the time required for experimental validation.
The synthesis of 5-phenyl-1,3-oxazole-2-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between phenacyl bromides or iodides with oxazoline derivatives under basic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group onto the oxazole core. These synthetic strategies highlight the compound's accessibility and its suitability for large-scale production if needed.
The chemical stability of 5-phenyl-1,3-oxazole-2-carbaldehyde is another critical factor to consider in its application as a pharmaceutical intermediate. The compound should be stored under inert conditions to prevent degradation due to moisture or air exposure. Solubility studies have shown that this compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but limited solubility in water. This property may influence its formulation as an active pharmaceutical ingredient (API) or in experimental assays requiring aqueous environments.
Current research trends indicate that oxazole derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and interact with specific neuronal targets makes them attractive candidates for further development. 5-phenyl-1,3-oxazole-2-carbaldehyde, with its unique structural features, could play a pivotal role in this emerging field.
In conclusion,5-phenyl-1,3-oxazole -2-carbaldehyde (CAS No. 96829 -89 -9) is a structurally intriguing compound with significant potential in pharmaceutical research. Its versatile reactivity and biological properties make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases. As synthetic methodologies continue to evolve and computational tools become more sophisticated,5 - phenyl -1 , 3 - oxazole - 2 - carbaldehyde is poised to remain at the forefront of medicinal chemistry innovation.
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